molecular formula C11H12N2O2 B11717422 methyl 2,3-dimethyl-2H-indazole-6-carboxylate CAS No. 1638764-86-9

methyl 2,3-dimethyl-2H-indazole-6-carboxylate

Cat. No.: B11717422
CAS No.: 1638764-86-9
M. Wt: 204.22 g/mol
InChI Key: VHVIJIVOYZYLAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-dimethyl-2H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-azidobenzaldehydes with amines to form the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver, or it can proceed under metal-free conditions using montmorillonite K-10 clay as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethyl-2H-indazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of methyl 2,3-dimethyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

Methyl 2,3-dimethyl-2H-indazole-6-carboxylate is a compound belonging to the indazole family, which is characterized by a fused benzene and pyrazole ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C_{10}H_{12}N_2O_2
  • Molecular Weight : 204.23 g/mol
  • Structural Characteristics : The compound features methyl groups at the 2 and 3 positions and a carboxylate ester group at the 6 position of the indazole ring, contributing to its unique chemical properties.

Anti-inflammatory Activity

Research indicates that indazole derivatives, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, which is a critical enzyme involved in the inflammatory response. For instance, certain derivatives have shown IC50 values in the low micromolar range against COX-2, suggesting their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens. Studies have reported that related indazole derivatives possess giardicidal, amebicidal, and trichomonicidal activities. For example, one study highlighted that certain derivatives were more potent than metronidazole against Giardia intestinalis, with some compounds showing an activity increase of up to 12.8 times compared to this reference drug .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A series of indazole derivatives were synthesized and evaluated for their biological activities. The results indicated that modifications on the indazole scaffold significantly influenced their pharmacological profiles. For instance, compounds with specific functional groups exhibited enhanced COX-2 inhibition and improved antimicrobial activity against Candida albicans and Candida glabrata .
  • Mechanism of Action :
    • The exact mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that these compounds may act as multi-target inhibitors rather than specific kinase inhibitors, indicating a complex interaction with various biological pathways .

Data Tables

Activity Type Target Pathogen/Enzyme IC50 Value (µM) Reference
Anti-inflammatoryCOX-2~10
AntimicrobialGiardia intestinalis0.78
AntimicrobialCandida albicans<1
AntimicrobialCandida glabrata<1

Properties

IUPAC Name

methyl 2,3-dimethylindazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-9-5-4-8(11(14)15-3)6-10(9)12-13(7)2/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVIJIVOYZYLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901192439
Record name 2H-Indazole-6-carboxylic acid, 2,3-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638764-86-9
Record name 2H-Indazole-6-carboxylic acid, 2,3-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638764-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-6-carboxylic acid, 2,3-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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